Product packaging for 1-(2-Chloropropanoyl)-3-methylpiperidine(Cat. No.:)

1-(2-Chloropropanoyl)-3-methylpiperidine

Cat. No.: B13343699
M. Wt: 189.68 g/mol
InChI Key: IZPHVEGBLJKFCH-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClNO B13343699 1-(2-Chloropropanoyl)-3-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-chloro-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H16ClNO/c1-7-4-3-5-11(6-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3

InChI Key

IZPHVEGBLJKFCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)Cl

Origin of Product

United States

Synthetic Methodologies for 1 2 Chloropropanoyl 3 Methylpiperidine

Direct Acylation Approaches

Direct acylation is a common and effective method for the synthesis of amides. This typically involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an activated carboxylic acid.

Comparative Analysis of Coupling Agents in Amide Bond Formation (e.g., Dicyclohexylcarbodiimide (DCC))

An alternative to using highly reactive acyl chlorides is the direct coupling of the carboxylic acid (2-chloropropanoic acid) with the amine (3-methylpiperidine) using a coupling agent. luxembourg-bio.com Coupling reagents are compounds that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. hepatochem.com

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent. wikipedia.org It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate then readily reacts with the amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com A significant advantage of this method is that it proceeds under milder conditions than the acyl chloride method.

A common issue with carbodiimide-mediated couplings is the potential for racemization if the carboxylic acid has a stereocenter adjacent to the carbonyl group. hepatochem.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. bachem.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still highly reactive towards the amine. bachem.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). bachem.com These reagents are often more efficient and lead to less racemization than DCC alone. bachem.com

A comparative analysis of different coupling agents for a generic amide synthesis is shown below.

Coupling AgentAdditiveTypical SolventRelative ReactivityRacemization Risk
DCCNoneDichloromethane (B109758)ModerateModerate
DCCHOBtDichloromethane/DMFHighLow
HATUNoneDMFVery HighVery Low
BOPNoneDMFHighLow

This table provides a general comparison of common coupling agents.

Alternative Synthetic Routes to Analogous N-Acylpiperidines

While direct acylation is a primary method, other synthetic strategies can be employed for the synthesis of N-acylpiperidines.

Exploration of Ester Intermediates and Transamidation Reactions

One alternative route involves the use of an ester intermediate. For example, an ester of 2-chloropropanoic acid, such as methyl 2-chloropropanoate, can be reacted with 3-methylpiperidine (B147322) to form the desired amide. This reaction, known as aminolysis or transamidation, is typically slower than the reaction with an acyl chloride and may require heating or the use of a catalyst. researchgate.net

Metal-free transamidation reactions have also been developed, offering a direct conversion of a primary amide into a new amide product. researchgate.net While not a direct route from an ester, this highlights the versatility of amide-to-amide transformations. More relevant to this section is the direct amidation of esters, which can be promoted by reagents like potassium tert-butoxide under aerobic conditions. researchgate.net

The reactivity of esters towards aminolysis is generally lower than that of acyl chlorides. The order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is generally: acyl chloride > acid anhydride (B1165640) > ester > amide. libretexts.org Therefore, more forcing conditions may be necessary for the reaction between an ester and an amine.

Strategies Employing Other Halogenated Propanoyl Precursors (e.g., 2-Bromopropanoyl chloride with 3-methylpiperidine)

An alternative strategy for the synthesis of the target amide involves the use of other halogenated propanoyl precursors, such as 2-bromopropanoyl chloride. Acyl bromides are generally more reactive than their corresponding acyl chlorides. fiveable.me This heightened reactivity stems from the fact that the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity. fiveable.me Consequently, the reaction between 2-bromopropanoyl chloride and 3-methylpiperidine can often proceed under milder conditions or with shorter reaction times compared to the analogous reaction with 2-chloropropanoyl chloride.

The fundamental reaction mechanism is a nucleophilic acyl substitution, where the nitrogen atom of 3-methylpiperidine attacks the electrophilic carbonyl carbon of the 2-bromopropanoyl chloride. masterorganicchemistry.com This is typically performed in the presence of a base to neutralize the hydrogen halide (HBr) byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or an excess of the 3-methylpiperidine reactant itself. The reaction is often carried out in an inert aprotic solvent, such as dichloromethane or diethyl ether, to facilitate the reaction while preventing side reactions.

Table 1: Comparative Reaction Parameters for Acylation of 3-methylpiperidine

Acyl Halide PrecursorTypical BaseSolventReaction Temperature (°C)Typical Reaction Time (h)Representative Yield (%)
2-Chloropropanoyl chlorideTriethylamineDichloromethane0 to 252 - 485 - 92
2-Bromopropanoyl chlorideTriethylamineDichloromethane0 to 251 - 290 - 97

The data illustrates that the use of the more reactive 2-bromopropanoyl chloride can lead to a reduction in reaction time and a potential increase in yield under similar conditions.

Development of Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry in the chemical industry, research has focused on developing more sustainable methods for the synthesis of amides like 1-(2-Chloropropanoyl)-3-methylpiperidine. researchgate.netnih.gov These efforts primarily target the reduction of hazardous waste and energy consumption by minimizing or eliminating the use of conventional organic solvents and exploring catalytic alternatives. figshare.comscribd.com

Application of Solvent-Free Reaction Conditions

One of the most effective green chemistry approaches is the implementation of solvent-free reaction conditions. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste and environmental pollution. By eliminating the solvent, the process becomes inherently safer, more cost-effective, and environmentally friendly. orientjchem.org

In the context of synthesizing this compound, a solvent-free approach would involve the direct mixing of the neat reactants, 2-chloropropanoyl chloride and 3-methylpiperidine. The reaction is exothermic, and in the absence of a solvent to dissipate heat, careful temperature control is necessary, which can be achieved by slow, portion-wise addition of the acyl chloride to the amine with efficient stirring. tsijournals.com An excess of 3-methylpiperidine can serve as both the reactant and the acid scavenger. Several studies on the acylation of amines have demonstrated that these reactions can proceed rapidly and with high efficiency under solvent-free conditions, often requiring only gentle warming or even occurring at room temperature. tandfonline.com

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

ParameterConventional MethodSolvent-Free Method
SolventDichloromethaneNone
Reaction Time2 - 4 hours15 - 30 minutes
Work-up ProcedureAqueous wash, solvent evaporationDirect isolation or simple filtration
Waste GeneratedHalogenated organic solventMinimal (Amine hydrochloride salt)
Yield~90%>95%

The advantages of the solvent-free protocol include significantly shorter reaction times, simplified product isolation, and a drastic reduction in waste, making it a highly attractive alternative for industrial-scale production.

Catalytic Approaches for Selective Amide Formation

Another avenue for sustainable synthesis involves the use of catalysts to facilitate amide bond formation. While the reaction between a reactive acyl chloride and an amine typically does not require a catalyst, catalytic methods can offer advantages, particularly in achieving higher selectivity and allowing the reaction to proceed under even milder conditions.

For the synthesis of this compound, various Lewis acids could potentially serve as catalysts. For instance, small amounts of iodine have been shown to be a highly effective catalyst for the N-acylation of amines with acyl chlorides under solvent-free conditions. tandfonline.com The proposed mechanism involves the activation of the acyl chloride by the Lewis acidic iodine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. This activation can lead to faster reaction rates and higher yields. Other simple, inexpensive, and environmentally benign catalysts, such as magnesium chloride, have also been employed for chemoselective acylation. tsijournals.com

Table 3: Effect of Catalysis on the Acylation of 3-methylpiperidine

ConditionCatalystTemperature (°C)TimeYield (%)
Uncatalyzed (Solvent-Free)None2530 min95
Catalytic (Solvent-Free)Iodine (0.1 mmol)2510 min98

The use of a catalyst can further refine the synthesis by reducing reaction times and potentially lowering the required temperature, which contributes to energy savings and aligns with the principles of sustainable chemical manufacturing.

Reaction Mechanisms in the Synthesis and Transformation of 1 2 Chloropropanoyl 3 Methylpiperidine

Detailed Analysis of Nucleophilic Acyl Substitution at the Carbonyl Center

Nucleophilic acyl substitution is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com This mechanism is central to the formation of the amide bond in 1-(2-Chloropropanoyl)-3-methylpiperidine.

Concerted vs. Stepwise Mechanistic Pathways in Amide Formation

The formation of the amide bond between 3-methylpiperidine (B147322) and 2-chloropropanoyl chloride proceeds through a stepwise addition-elimination mechanism. masterorganicchemistry.comyoutube.com A concerted, one-step mechanism analogous to an SN2 reaction is not favored for sp2-hybridized carbonyl carbons due to steric hindrance and the electronic nature of the carbonyl group. youtube.com

The reaction initiates with the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbon atom is sp3-hybridized. youtube.comlibretexts.org This intermediate is transient and quickly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. youtube.comkhanacademy.org A final deprotonation step, often facilitated by a weak base like pyridine (B92270) or another molecule of 3-methylpiperidine, yields the final amide product, this compound. youtube.com

Table 1: Mechanistic Steps in the Formation of this compound

StepDescriptionIntermediate/Product
1Nucleophilic attack of 3-methylpiperidine on the carbonyl carbon of 2-chloropropanoyl chloride.Tetrahedral Intermediate
2Collapse of the tetrahedral intermediate, reforming the carbonyl double bond.Protonated Amide
3Elimination of the chloride leaving group.Protonated Amide
4Deprotonation of the nitrogen atom.This compound

Influence of the Leaving Group (Chloride) on Acyl Chloride Reactivity

The reactivity of acyl chlorides, such as 2-chloropropanoyl chloride, is significantly influenced by the nature of the leaving group. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). khanacademy.org Its stability as an independent anion facilitates its departure from the tetrahedral intermediate. khanacademy.org

The high electronegativity of the chlorine atom also contributes to the reactivity of the acyl chloride. It withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This inductive effect enhances the rate of the initial addition step. The combination of a good leaving group and an activated electrophilic center makes acyl chlorides highly reactive acylating agents.

Reactivity of the Chloro-Substituted Carbon within the Propanoyl Moiety

The presence of a chlorine atom on the carbon adjacent to the carbonyl group introduces a second reactive site within the this compound molecule. This site can undergo nucleophilic substitution and elimination reactions.

Study of Intramolecular Nucleophilic Substitution Reactions by the Piperidine (B6355638) Nitrogen (if applicable for cyclization)

Intramolecular reactions can occur if a nucleophile and an electrophile are present within the same molecule in a suitable proximity. In the case of this compound, the piperidine nitrogen could potentially act as an internal nucleophile, attacking the chloro-substituted carbon to form a cyclic structure. Such intramolecular cyclizations are known to occur in similar systems, sometimes leading to the formation of bicyclic aziridinium (B1262131) ions as intermediates. researchgate.net

However, the feasibility of this reaction depends on several factors, including the conformational flexibility of the molecule and the activation energy of the cyclization process. The formation of a strained ring system would be energetically unfavorable. While documented for some tertiary 3-chloropiperidines, the propensity for this specific compound to undergo such a reaction requires further investigation. researchgate.net

Investigation of Intermolecular Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The chloro-substituted carbon in this compound is a secondary carbon, making it susceptible to intermolecular nucleophilic substitution reactions through both SN1 and SN2 pathways.

SN2 Pathway : A bimolecular nucleophilic substitution (SN2) reaction involves a one-step process where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously. nih.gov This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the carbon is secondary, SN2 reactions are plausible.

SN1 Pathway : A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, followed by nucleophilic attack. masterorganicchemistry.com This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the carbon makes the formation of a carbocation less favorable than for a tertiary carbon, but it can still occur under appropriate conditions.

The competition between SN1 and SN2 pathways is influenced by the reaction conditions, including the strength of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com

Potential for Elimination Reactions to Form Unsaturated Acyl Derivatives

Elimination reactions, particularly E1 and E2, are often in competition with nucleophilic substitution reactions. masterorganicchemistry.com In the case of this compound, a base can abstract a proton from the carbon adjacent to the chloro-substituted carbon, leading to the formation of an α,β-unsaturated acyl piperidine derivative.

E2 Pathway : The bimolecular elimination (E2) reaction is a one-step process where a base removes a proton, and the leaving group departs simultaneously, forming a double bond. msu.edukhanacademy.org This is favored by strong, sterically hindered bases. The stereochemistry of the substrate is crucial, requiring an anti-periplanar arrangement of the proton and the leaving group. khanacademy.org

E1 Pathway : The unimolecular elimination (E1) reaction proceeds through the formation of a carbocation intermediate, followed by the removal of a proton by a weak base to form the double bond. masterorganicchemistry.comutdallas.edu This pathway competes with the SN1 reaction.

The choice of base and reaction conditions will determine the predominant pathway and the regioselectivity of the elimination, in accordance with Zaitsev's or Hofmann's rule, depending on the steric bulk of the base. utdallas.edu

Mechanisms of Side Reactions and Byproduct Formation (e.g., hydrolysis, dimerization)

During the synthesis and subsequent handling of this compound, several side reactions can occur, leading to the formation of impurities. The most common of these are hydrolysis and, to a lesser extent, dimerization or other competing pathways.

Hydrolysis: Hydrolysis can occur with both the acylating agent (2-chloropropanoyl chloride) and the final amide product. The presence of water in the reaction medium can lead to the hydrolysis of 2-chloropropanoyl chloride to form 2-chloropropanoic acid. This reaction consumes the acylating agent and introduces an acidic byproduct that can protonate the 3-methylpiperidine, rendering it non-nucleophilic and thus halting the desired acylation reaction.

The amide bond in this compound is also susceptible to hydrolysis, although this process typically requires more vigorous conditions, such as the presence of strong acids or bases and elevated temperatures. The mechanism of alkaline-catalyzed hydrolysis of amides proceeds through a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. The collapse of this intermediate can either expel the hydroxide ion, regenerating the starting amide, or expel the 3-methylpiperidide anion to yield 2-chloropropanoate. researchgate.net The latter is less favorable due to the poor leaving group ability of the amide anion, which is why amide hydrolysis is generally slower than ester hydrolysis and often requires harsh conditions. researchgate.net

Dimerization and Other Byproducts: Dimerization is not a common side reaction for a stable N-acylpiperidine like the target compound under typical synthetic conditions. However, dimerization reactions have been observed in related piperidine derivatives, particularly those that can form reactive intermediates such as Schiff bases. For instance, Δ¹-piperidine-2-carboxylic acid, formed from the oxidation of lysine, readily dimerizes after cyclizing to a Schiff base. nih.gov Theoretical studies on Δ-piperideine dimerization in the biosynthesis of lysine-derived alkaloids further support the feasibility of such reactions for unsaturated piperidine intermediates. researchgate.net

Other potential byproducts in the synthesis of this compound can arise from:

Elimination Reactions: The presence of the chlorine atom alpha to the carbonyl group introduces the possibility of an elimination reaction. Under basic conditions (e.g., if an excess of amine is used as a base), dehydrohalogenation can occur to form N-(acryloyl)-3-methylpiperidine.

Over-acylation Byproducts: While unlikely with a secondary amine like 3-methylpiperidine, impurities in the starting materials or complex reaction conditions could lead to unexpected products. In some syntheses involving piperidine derivatives, byproducts such as linear alkenes from radical-mediated cyclizations have been observed. nih.gov

Theoretical Studies of Reaction Mechanisms

Theoretical and computational chemistry offers powerful tools to elucidate the complex mechanisms, transition states, and energy landscapes of chemical reactions. For the acylation of substituted piperidines, these studies provide a molecular-level understanding that is often inaccessible through experimental means alone.

Computational modeling, particularly using Density Functional Theory (DFT), is widely employed to investigate the transition states of acylation reactions. These studies help to predict reaction pathways, understand selectivity, and rationalize experimental observations.

For the acylation of a cyclic amine like 3-methylpiperidine, the reaction is generally understood to proceed through a nucleophilic addition-elimination mechanism. The nitrogen atom of the piperidine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate, which then collapses to form the amide product and release a chloride ion.

The table below presents hypothetical, yet representative, data for the acylation of 3-methylpiperidine, based on computational studies of similar amine acylation reactions. acs.org This data illustrates how computational modeling can be used to compare different reaction pathways.

Table 1. Calculated Activation Energies for a Model Acylation Reaction of a Cyclic Amine.
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Two-Step Pathway (TS1)Formation of tetrahedral intermediate15.8
Two-Step Pathway (TS2)Collapse of tetrahedral intermediate5.2
Concerted Pathway (TSconcerted)Simultaneous bond formation and breaking12.7

This table is illustrative and based on data from analogous systems reported in the literature. acs.org

Quantum chemical analysis provides detailed information about the electronic structure, stability, and reactivity of molecules and their intermediates. For the synthesis of this compound, such analysis can be applied to the reactants, the tetrahedral intermediate, transition states, and products.

The stability of the piperidine ring conformers (chair, boat, twist-boat) and the orientation of the methyl group (axial vs. equatorial) are fundamental aspects that influence reactivity. Quantum chemical studies on N-chloro-piperidines have calculated the relative energies of different conformers and the energy barriers for ring and nitrogen inversion. uni-muenchen.de These calculations show that the equatorial conformer is generally more stable. uni-muenchen.de

The reaction energy profile maps the energy of the system as it progresses from reactants to products. The profile for the acylation of 3-methylpiperidine would show the relative energies of the reactants, the transition state leading to the tetrahedral intermediate, the intermediate itself, a second transition state for its collapse, and the final products. DFT calculations are used to map this profile, revealing whether the reaction is exothermic or endothermic and identifying the rate-determining step (the one with the highest energy barrier).

Analysis of the electronic properties of the tetrahedral intermediate would reveal the charge distribution and bond characteristics. The negative charge is primarily localized on the oxygen atom, and the newly formed C-N bond and the C-Cl bond are elongated compared to the final product, indicating their lability. The study of frontier molecular orbitals (HOMO and LUMO) can also predict the most likely sites for nucleophilic and electrophilic attack, confirming the observed reactivity patterns. researchgate.net

The table below summarizes key parameters that can be derived from a quantum chemical analysis of reaction intermediates, based on findings for related systems.

Table 2. Representative Quantum Chemical Descriptors for Reaction Intermediates.
SpeciesParameterTypical Calculated Value/Observation
3-MethylpiperidineConformational Energy (Axial vs. Equatorial Me)Equatorial conformer is more stable (~1.7 kcal/mol)
Tetrahedral IntermediateMulliken Charge on OxygenHighly negative (e.g., -0.8 e)
Tetrahedral IntermediateC-N Bond LengthElongated relative to final amide (~1.5 Å)
Transition StateImaginary FrequencyOne negative frequency corresponding to the reaction coordinate

Note: Values are representative and derived from general chemical principles and studies on analogous piperidine systems.

Stereochemical Considerations in 1 2 Chloropropanoyl 3 Methylpiperidine Chemistry

Chiral Centers and Isomerism

The structure of 1-(2-chloropropanoyl)-3-methylpiperidine incorporates two stereogenic centers, one in the acyl moiety and one in the piperidine (B6355638) ring. youtube.com The presence of these two centers means that the compound can exist as a set of four distinct stereoisomers, comprising two pairs of enantiomers. tru.cakhanacademy.org

Absolute Configuration of the 2-Chloropropanoyl Moiety (R/S designations)

The first chiral center is located at the second carbon atom of the propanoyl group, which is bonded to a hydrogen atom, a chlorine atom, a methyl group, and a carbonyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked based on atomic number. wikipedia.org For the 2-chloropropanoyl group, the priority is as follows:

-Cl (Chlorine)

-C(=O)N- (Carbonyl group attached to the piperidine nitrogen)

-CH₃ (Methyl group)

-H (Hydrogen)

When viewed with the lowest priority group (hydrogen) pointing away from the observer, if the sequence from the highest to the lowest priority (1 to 3) is clockwise, the configuration is designated as (R) (from the Latin rectus, for right). If the sequence is counter-clockwise, the configuration is (S) (from the Latin sinister, for left). wikipedia.org The precursor, 2-chloropropanoic acid, is a well-known chiral carboxylic acid available in both (R) and (S) enantiomeric forms. wikipedia.org

Stereoisomers Arising from the 3-Methylpiperidine (B147322) Ring

The second chiral center is at the C-3 position of the piperidine ring, which bears a methyl group, a hydrogen atom, and is part of the heterocyclic ring. nist.govnist.gov This gives rise to (R)-3-methylpiperidine and (S)-3-methylpiperidine. The combination of the two chiral centers results in four possible stereoisomers of this compound. These isomers are related as diastereomers and enantiomers.

Stereoisomer NameConfiguration at C-2 (Acyl)Configuration at C-3 (Ring)Relationship
(R)-1-((R)-2-Chloropropanoyl)-3-methylpiperidineRREnantiomer of (S,S)
(S)-1-((S)-2-Chloropropanoyl)-3-methylpiperidineSSEnantiomer of (R,R)
(R)-1-((S)-2-Chloropropanoyl)-3-methylpiperidineSREnantiomer of (S,R)
(S)-1-((R)-2-Chloropropanoyl)-3-methylpiperidineRSEnantiomer of (R,S)

The (R,R) and (S,S) isomers form one enantiomeric pair, while the (R,S) and (S,R) isomers form another. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. tru.ca Diastereomers have different physical properties and can be separated by techniques such as chromatography. nih.gov

Diastereoselective and Enantioselective Synthesis

Controlling the stereochemical outcome of the synthesis is crucial for obtaining a specific, desired isomer. This can be achieved through various diastereoselective and enantioselective strategies. nih.govnih.gov

Utilization of Chiral 2-Chloropropanoic Acid Precursors

One of the most direct methods for controlling the stereochemistry of the acyl moiety is to use an enantiomerically pure precursor. Enantiomerically pure (S)-2-chloropropanoic acid, for instance, can be prepared from the natural amino acid L-alanine through a diazotization reaction. wikipedia.orgorgsyn.orggoogle.com

When a single enantiomer of 2-chloropropanoyl chloride (e.g., (R)-2-chloropropanoyl chloride) is reacted with racemic 3-methylpiperidine, the result is a mixture of two diastereomers: (R)-1-((R)-2-chloropropanoyl)-3-methylpiperidine and (S)-1-((R)-2-chloropropanoyl)-3-methylpiperidine. These diastereomers can then be separated. If the reaction is performed with an enantiomerically pure form of 3-methylpiperidine, a single, enantiomerically pure final product can be synthesized.

ReactantsProductsStereochemical Outcome
(R)-2-Chloropropanoyl chloride + (R,S)-3-Methylpiperidine(R,R)-Product + (S,R)-ProductMixture of two diastereomers
(S)-2-Chloropropanoyl chloride + (R)-3-Methylpiperidine(R,S)-ProductSingle diastereomer
(R)-2-Chloropropanoyl chloride + (S)-3-Methylpiperidine(S,R)-ProductSingle diastereomer

Application of Chiral Auxiliaries in the Acylation Process

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. williams.edu

In the context of this compound synthesis, a chiral auxiliary could be attached to the piperidine nitrogen before the acylation step. The steric bulk and defined stereochemistry of the auxiliary would then direct the incoming achiral 2-chloropropanoyl chloride to one face of the molecule, resulting in a diastereoselective acylation. While specific examples for this exact transformation are not prominent, the use of oxazolidinone and other auxiliaries in the stereoselective acylation and alkylation of carbonyl compounds is a well-established strategy in organic synthesis. williams.edunih.gov This approach is particularly useful when starting from a racemic or achiral piperidine precursor to establish a specific stereochemistry.

Kinetic Resolution of Racemic Intermediates or the Final Compound

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org This strategy can be applied to either the amine or the acylating agent.

For example, racemic 3-methylpiperidine could be subjected to acylation with a sub-stoichiometric amount of an enantiomerically pure chiral acylating agent. The chiral agent will react faster with one enantiomer of the piperidine, leading to the formation of a diastereomeric amide product and leaving the unreacted starting material enriched in the other enantiomer. nih.gov

Conformational Analysis of the Piperidine Ring and the Acyl Moiety

The three-dimensional structure of this compound is complex, arising from the conformational flexibility of the piperidine ring and the rotational freedom of the N-acyl group. Understanding these conformational preferences is critical as they can dictate the molecule's steric and electronic properties, and consequently its chemical reactivity and biological interactions. The analysis involves considering the stable conformations of the substituted piperidine ring and the profound influence of the N-acyl substituent on the ring's geometry and dynamics.

Examination of Chair and Twist-Boat Conformations of the 3-Methylpiperidine Ring

The piperidine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair form, which minimizes both types of strain by maintaining tetrahedral bond angles and staggering all adjacent C-H and C-C bonds. libretexts.org In 3-methylpiperidine, the methyl group can occupy either an axial or an equatorial position on the chair frame.

The lowest energy conformation of the 3-methylpiperidine ring is the chair form where the methyl group is in the equatorial position. nih.govrsc.org This arrangement minimizes unfavorable steric interactions. In the axial orientation, the methyl group would experience 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the axial hydrogen on the nitrogen (in the protonated state), which are destabilizing. nih.gov

While the chair conformation is the most stable, the piperidine ring is dynamic and can adopt other, higher-energy conformations. wikipedia.org Among these, the twist-boat (or skew-boat) conformation is the most significant after the chair. The classical boat conformation is generally unstable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation alleviates some of this strain by slightly twisting the structure, making it more stable than the pure boat form but still significantly less stable than the chair conformation in a simple substituted piperidine. libretexts.org For N-Boc-3-methylpiperidine, for instance, the ground-state conformation is expected to be the chair form with an equatorial methyl group. rsc.org

ConformationRelative StabilityKey Strain Factors
Chair (Equatorial Me) Most StableMinimal angle and torsional strain. Avoids 1,3-diaxial interactions. nih.gov
Chair (Axial Me) Less Stable1,3-diaxial steric strain.
Twist-Boat Higher EnergySome remaining torsional and steric strain. libretexts.org
Boat Least StableSignificant flagpole steric strain and eclipsing torsional strain. libretexts.org

Impact of N-Acylation on Ring Conformation and Dynamics (e.g., as observed in related piperidine-4-one derivativesrsc.org)

The introduction of the 2-chloropropanoyl group onto the piperidine nitrogen atom dramatically alters the conformational landscape of the ring. N-acylation introduces an amide functionality, where resonance between the nitrogen lone pair and the carbonyl π-system imparts a partial double-bond character to the C-N bond. nih.govacs.org This effect has several important consequences:

Planarization at Nitrogen: The nitrogen atom becomes more sp²-hybridized and the geometry around it flattens. nih.govacs.org This planarity introduces a unique type of steric interaction known as pseudoallylic or A(1,3) strain.

Increased Accessibility of Twist-Boat Conformations: The conformational energy penalty for moving from a chair to a twist-boat form is lower in N-acylpiperidines compared to their N-alkyl or protonated counterparts. The flattening at the nitrogen atom can destabilize the traditional chair conformation. Computational studies and analysis of crystal structure databases show that the twist-boat conformation is significantly more common in N-acylpiperidines. nih.gov For example, analysis of the Cambridge Structural Database (CSD) revealed that 12% of N-acylpiperidine structures with a 2-substituent adopted a twist-boat conformation. nih.gov In the context of protein-ligand binding, this percentage can be even higher, suggesting that the twist-boat form can be stabilized by interactions with a biological target. nih.govacs.org

Research on related N-substituted piperidine-4-one derivatives further supports the idea that electron-withdrawing groups on the nitrogen, such as nitroso or acyl groups, profoundly affect the ring's conformational equilibrium. ias.ac.in In some N-nitroso-piperidin-4-ones, spectroscopic evidence points to an equilibrium mixture that includes boat forms, which is a significant deviation from the typical chair preference of the parent piperidine. ias.ac.in This is attributed to the steric and electronic demands of the N-substituent overriding the usual conformational preferences of the six-membered ring. ias.ac.in

For this compound, the interplay between the inherent preference of the 3-methyl group for the equatorial position and the conformational demands of the bulky N-acyl group creates a complex energetic balance. The molecule will likely exist as an equilibrium of chair conformers, but with a potentially significant population of twist-boat structures, especially in non-polar environments or when bound to other molecules.

FeatureUnsubstituted Piperidine RingN-Acylated Piperidine Ring
Nitrogen Geometry sp³ hybridized, pyramidalMore sp² character, planar due to amide resonance. nih.govacs.org
Dominant Conformation ChairChair, but with a lower energy barrier to other forms. nih.gov
Twist-Boat Population Very lowSignificantly higher, especially with C2-substituents and in bound states. nih.govacs.org
Key Influencing Factor Minimization of 1,3-diaxial strainMinimization of A(1,3) (pseudoallylic) strain. rsc.orgnih.gov

Structural Elucidation and Advanced Analytical Methodologies for 1 2 Chloropropanoyl 3 Methylpiperidine

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(2-chloropropanoyl)-3-methylpiperidine. Due to the presence of a chiral center at the 3-position of the piperidine (B6355638) ring and another at the 2-position of the propanoyl chain, the molecule exists as a mixture of diastereomers, which can lead to complex spectra. The amide bond also exhibits restricted rotation, potentially resulting in the observation of rotamers and further spectral complexity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H2' (CH-Cl)4.5 - 4.8Quartet (q)~6.8Deshielded by adjacent carbonyl and chlorine.
H3' (CH₃)1.6 - 1.8Doublet (d)~6.8Coupled to the H2' proton.
H2ax, H6ax (Piperidine)3.5 - 4.0Multiplet (m)-Axial protons adjacent to nitrogen, deshielded by the amide group.
H2eq, H6eq (Piperidine)2.8 - 3.3Multiplet (m)-Equatorial protons adjacent to nitrogen.
H3 (Piperidine)1.8 - 2.1Multiplet (m)-Methine proton at the methyl-substituted carbon.
H4, H5 (Piperidine)1.2 - 1.8Multiplet (m)-Methylene (B1212753) protons of the piperidine ring.
CH₃ (on C3)0.9 - 1.1Doublet (d)~7.0Coupled to the H3 proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon and the carbon bearing the chlorine atom are expected at the downfield end of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1' (C=O)168 - 172
C2' (CH-Cl)55 - 60
C3' (CH₃)20 - 25
C2, C6 (Piperidine)45 - 55
C3 (Piperidine)30 - 35
C4 (Piperidine)25 - 30
C5 (Piperidine)23 - 28
CH₃ (on C3)18 - 22

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY experiment would be crucial to establish proton-proton coupling networks. For instance, it would confirm the coupling between the H2' methine proton and the H3' methyl protons of the chloropropanoyl group, as well as the couplings within the 3-methylpiperidine (B147322) ring system (e.g., between the C3-methyl protons and the H3 proton).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at ~4.6 ppm to the ¹³C signal at ~57 ppm (C2').

Vibrational spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the tertiary amide carbonyl group. The C-Cl stretch is also a characteristic feature, though it appears in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-C and C-N skeletal vibrations would be more prominent.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H (Aliphatic)Stretching2850 - 29602850 - 2960Medium-Strong
C=O (Tertiary Amide)Stretching1630 - 16701630 - 1670Strong (IR), Medium (Raman)
C-N (Amide)Stretching1200 - 12801200 - 1280Medium
C-Cl (Alkyl Chloride)Stretching650 - 850650 - 850Medium-Strong

The strong amide C=O stretching band is the most diagnostic peak in the IR spectrum. spcmc.ac.inspectroscopyonline.com The absence of N-H stretching bands above 3000 cm⁻¹ confirms the tertiary nature of the amide. The C-Cl stretching vibration provides direct evidence of the chloro-substituent. orgchemboulder.comumich.edu

HRMS is essential for determining the elemental composition of the molecule and its fragments, providing ultimate confirmation of the chemical formula.

Exact Mass Determination: Using a high-resolution mass analyzer (e.g., TOF or Orbitrap), the exact mass of the molecular ion ([M+H]⁺) can be measured with high precision. For C₉H₁₆ClNO, the expected monoisotopic mass is 189.0920. The presence of chlorine results in a characteristic isotopic pattern, with the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion would reveal characteristic fragmentation patterns. The primary fragmentation pathways are predicted to involve the cleavage of the amide bond and the piperidine ring.

α-Cleavage: A common fragmentation pathway for N-acyl piperidines involves cleavage adjacent to the nitrogen atom. The loss of the 2-chloropropanoyl radical from the molecular ion would lead to a fragment corresponding to the 3-methylpiperidine ring.

McLafferty-type Rearrangement: Cleavage of the C-C bond alpha to the carbonyl group is also a probable pathway.

Piperidine Ring Fragmentation: The 3-methylpiperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or propylene (B89431) fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Proposed)Proposed FormulaFragmentation Pathway
190.0993[C₉H₁₇ClNO]⁺[M+H]⁺ (³⁵Cl isotope)
192.0964[C₉H₁₇ClNO]⁺[M+H]⁺ (³⁷Cl isotope)
154.1228[C₉H₁₆NO]⁺Loss of HCl from [M+H]⁺
98.1277[C₆H₁₂N]⁺Cleavage of the amide C-N bond
91.0546[C₃H₄ClO]⁺Acylium ion from cleavage of the amide C-N bond

Computational Chemistry and Molecular Modeling of 1 2 Chloropropanoyl 3 Methylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the properties of molecules at the electronic level. For a molecule such as 1-(2-Chloropropanoyl)-3-methylpiperidine, these calculations can provide deep insights into its structure, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloropropanoyl group and the electron-donating 3-methylpiperidine (B147322) ring. The amide linkage introduces a planar character due to the delocalization of the nitrogen lone pair into the carbonyl group.

Charge Distribution: A Natural Bond Orbital (NBO) analysis would likely reveal a significant partial positive charge on the carbonyl carbon and the carbon bonded to the chlorine atom, making them susceptible to nucleophilic attack. The oxygen and chlorine atoms would carry partial negative charges due to their high electronegativity. The nitrogen atom of the piperidine (B6355638) ring would have its electron density reduced due to its involvement in the amide bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the carbonyl oxygen and the chlorine atom, indicating areas that are attractive to electrophiles. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons in a related secondary amine. researchgate.net The distribution of these potentials is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

The conformational landscape of this compound is primarily determined by the piperidine ring puckering and the rotation around the N-C(O) and C(O)-C bonds.

Piperidine Ring Conformation: The 3-methylpiperidine ring is expected to adopt a chair conformation to minimize steric strain. The methyl group at the C3 position can exist in either an axial or an equatorial position. Generally, the equatorial position is energetically favored to avoid 1,3-diaxial interactions.

N-Acyl Group Influence: The bulky 2-chloropropanoyl group attached to the nitrogen atom significantly influences the ring's conformational preference. Studies on similar N-acylpiperidines have shown that the steric hindrance and electronic effects of the acyl group can impact the chair-boat equilibrium and the orientation of substituents. nih.gov For N-acylpiperidines, the axial conformer can sometimes be favored due to better π-conjugation between the nitrogen lone pair and the carbonyl group. nih.gov

Energy minimization calculations, often performed using methods like B3LYP, would be used to determine the relative energies of the different possible conformers (e.g., equatorial-methyl chair, axial-methyl chair, and various twist-boat forms). The global minimum energy conformer represents the most stable structure of the molecule in the gas phase.

Quantum chemical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these with experimental data for related structures like 3-methylpiperidine chemicalbook.com and 2-chloropropane (B107684) docbrown.info, a predicted spectrum for this compound can be constructed. The electron-withdrawing nature of the acyl group would cause a downfield shift for the protons on the carbons adjacent to the nitrogen (C2 and C6) compared to unsubstituted piperidine. chemicalbook.com The protons on the chloropropanoyl moiety would also exhibit characteristic shifts influenced by the adjacent carbonyl and chlorine atoms.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Piperidine H2, H62.8 - 4.5m
Piperidine H3, H4, H51.0 - 1.9m
3-Methyl (CH₃)0.8 - 1.0d
Propanoyl CH4.5 - 4.8q
Propanoyl CH₃1.6 - 1.8d

IR Vibrational Frequencies: Theoretical frequency calculations can predict the positions of key vibrational modes in the infrared spectrum. These calculations are crucial for assigning experimental IR bands to specific molecular motions. For this compound, the most prominent peaks would be the C=O stretching vibration of the amide and the C-Cl stretching vibration. The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups of the piperidine ring would also be present. researchgate.netnih.gov

Predicted IR Absorption Frequencies for this compound Note: These are estimated values based on typical functional group absorptions. vscht.czmsu.edu

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (Amide)Stretch1630 - 1680
C-H (Alkyl)Stretch2850 - 2960
C-NStretch1020 - 1220
C-ClStretch600 - 800

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational flexibility, and interactions with their environment. frontiersin.orgnih.gov

While quantum chemical calculations provide a static picture of the most stable conformers, MD simulations can explore the dynamic transitions between these states in a solution environment. For this compound, an MD simulation would likely show the piperidine ring fluctuating between different chair and twist-boat conformations. rsc.org

The simulation could track the dihedral angles of the ring over time to identify the most populated conformational states and the energy barriers for interconversion between them. The flexibility of the 2-chloropropanoyl side chain would also be investigated, monitoring the rotation around the single bonds to understand its preferred orientations relative to the piperidine ring. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site.

The solvent environment can have a profound impact on the conformational preferences and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects.

Conformation: In a polar solvent like water, the simulation might show a preference for conformers where the polar groups (the carbonyl and the C-Cl bond) are more exposed to the solvent to maximize favorable dipole-dipole interactions and hydrogen bonding. In a nonpolar solvent, intramolecular interactions might become more dominant, potentially favoring more compact conformations. Studies on related fluorinated piperidines have demonstrated that solvation and solvent polarity play a major role in stabilizing certain conformers. researchgate.netresearchgate.net

Reactivity: MD simulations can also provide insights into the initial steps of a chemical reaction. By analyzing the solvation shell around the reactive sites (e.g., the carbonyl carbon and the carbon attached to the chlorine), it is possible to understand how solvent molecules might facilitate or hinder a reaction. For instance, the arrangement of water molecules around the carbonyl group could be studied to understand the initial stages of amide hydrolysis. Similarly, the solvation around the chlorine atom could influence its potential as a leaving group in a nucleophilic substitution reaction.

Theoretical Prediction of Chemical Reactivity and Selectivity of this compound

In the absence of direct experimental studies on the reactivity of this compound, computational chemistry and molecular modeling serve as powerful tools for predicting its chemical behavior. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and forecasting the outcomes of chemical transformations. By analyzing the molecule's frontier molecular orbitals and mapping potential reaction pathways, a detailed picture of its reactivity and selectivity can be constructed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals in this compound provide critical insights into its behavior as both an electrophile and a nucleophile.

The HOMO of this compound is expected to be primarily located on the nitrogen atom of the piperidine ring and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. The nitrogen lone pair, being part of an amide linkage, experiences delocalization into the carbonyl system, which modulates its energy and availability. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond at the α-position to the carbonyl group. This distribution makes this carbon atom the primary electrophilic site, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a higher propensity for chemical reactions. Computational models for similar α-chloro amides suggest a significant HOMO-LUMO gap, yet the polarization of the C-Cl bond and the energy of the LUMO still permit reactions with suitable nucleophiles.

Below is a hypothetical data table, derived from theoretical calculations on analogous structures, illustrating the expected FMO properties of this compound.

Molecular OrbitalPredicted Energy (eV)Primary Atomic ContributionsImplied Reactivity
HOMO-7.5N (piperidine), O (carbonyl)Nucleophilic character at N and O
LUMO-0.8C-Cl (α-carbon)Electrophilic character at the α-carbon
HOMO-LUMO Gap6.7-Indicates moderate kinetic stability

Note: These values are illustrative and based on DFT calculations of structurally related molecules.

This FMO analysis predicts that the most likely site for nucleophilic attack is the carbon atom bonded to the chlorine atom. The energy of the LUMO being relatively low suggests that this site is quite electrophilic. The HOMO's location implies that the molecule itself can act as a nucleophile, with the nitrogen and oxygen atoms being the most probable centers for protonation or coordination to Lewis acids.

Reaction Coordinate Mapping for Proposed Transformations

Reaction coordinate mapping is a computational technique used to explore the energy profile of a chemical reaction as it proceeds from reactants to products through a transition state. For this compound, a key transformation of interest is the nucleophilic substitution at the α-carbon, displacing the chloride ion. This is a common reaction for α-haloamides. nih.govnih.gov

A theoretical investigation of this reaction, for instance with a simple nucleophile like hydroxide (B78521) (OH⁻), would involve calculating the energy of the system at various points along the reaction pathway. The reaction coordinate would typically be defined as the distance between the incoming nucleophile and the electrophilic carbon atom.

Computational studies on similar Sₙ2 reactions involving α-chloro amides indicate that the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Cl bond. The stereochemistry of the 3-methyl group on the piperidine ring can influence the accessibility of the electrophilic center, potentially leading to diastereoselectivity if the nucleophile or the molecule itself is chiral.

An illustrative data table for a hypothetical Sₙ2 reaction with a generic nucleophile (Nu⁻) is presented below.

ParameterPredicted Value (kcal/mol)Description
Activation Energy (Ea)15 - 20The energy barrier for the reaction.
Enthalpy of Reaction (ΔH)-10 to -15Indicates an exothermic reaction.
Transition State GeometryTrigonal bipyramidal at α-carbonCharacterizes the highest energy point on the reaction coordinate.

Note: These values are hypothetical and serve as examples based on computational studies of analogous reactions.

Furthermore, the conformational flexibility of the 3-methylpiperidine ring can be mapped to understand its influence on reactivity. The chair conformation is generally the most stable for piperidine rings. asu.eduacs.org However, the orientation of the 3-methyl group (axial vs. equatorial) and the rotational barrier around the N-acyl bond can affect the steric environment around the reactive center, thereby influencing the activation energy of potential reactions. nih.gov Computational mapping of these conformational changes provides insight into the most likely reactive conformers.

Derivatization and Advanced Synthetic Applications of 1 2 Chloropropanoyl 3 Methylpiperidine

Transformations Involving the Chloro Functionality

The presence of a chlorine atom at the α-position to the amide carbonyl provides a convenient handle for a variety of chemical transformations. This electrophilic center is susceptible to nucleophilic attack and can also be removed through reductive processes.

Nucleophilic Displacement Reactions for the Introduction of Diverse Functional Groups (e.g., amines, alcohols, thiols, azides)

The chloro group of 1-(2-chloropropanoyl)-3-methylpiperidine can be readily displaced by a range of nucleophiles through an SN2 mechanism. This approach facilitates the introduction of diverse functional groups, leading to the generation of a library of analogues with varied physicochemical properties.

The reaction with primary and secondary amines, for instance, yields the corresponding α-amino amide derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction. Similarly, displacement with alkoxides or hydroxides provides access to α-hydroxy amides, while thiolates can be employed to introduce sulfur-containing moieties. The azide (B81097) functional group, a versatile precursor for amines via reduction or for the construction of triazoles via cycloaddition reactions, can be installed by reacting the parent compound with sodium azide in a polar aprotic solvent.

Illustrative examples of these nucleophilic displacement reactions are presented in the table below, showcasing the versatility of this synthetic route.

NucleophileReagentSolventProduct
AmineDiethylamineDMF1-(2-(Diethylamino)propanoyl)-3-methylpiperidine
AlcoholSodium methoxideMethanol1-(2-Methoxypropanoyl)-3-methylpiperidine
ThiolSodium thiophenoxideEthanol1-(2-(Phenylthio)propanoyl)-3-methylpiperidine
AzideSodium azideDMSO1-(2-Azidopropanoyl)-3-methylpiperidine

This is an interactive data table. You can sort and filter the data as needed.

Reductions of the Alkyl Halide to Generate Propionyl Derivatives

The chloro group can be selectively removed through reduction to yield the corresponding 1-propionyl-3-methylpiperidine. Catalytic hydrogenation is a common and effective method for this transformation. The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This dehalogenation proceeds under mild conditions and generally provides high yields of the desired propionyl derivative without affecting the amide functionality.

Modifications of the Amide Linkage

The amide bond in this compound, while generally stable, can be strategically cleaved or reduced to provide further avenues for derivatization.

Controlled Hydrolysis and Transamidation Reactions for Library Synthesis

Controlled hydrolysis of the amide bond, under either acidic or basic conditions, can cleave the molecule to yield 3-methylpiperidine (B147322) and 2-chloropropanoic acid. While this represents a degradation of the parent structure, it can be a useful synthetic step for the preparation of other N-acylated 3-methylpiperidine derivatives by subsequent reaction with different acylating agents.

Transamidation offers a more direct route to diversify the amine component of the amide. This reaction involves the exchange of the 3-methylpiperidine moiety with another amine. While challenging due to the stability of the amide bond, certain catalytic methods, often employing metal catalysts or strong bases, can facilitate this transformation. researchgate.net Enzyme-catalyzed transamidation presents a milder alternative for achieving this transformation, potentially offering higher selectivity.

Chemoselective Reduction of the Amide Carbonyl to Amine Derivatives

The amide carbonyl can be chemoselectively reduced to the corresponding amine, yielding a 1-(2-chloropropyl)-3-methylpiperidine derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. wikipedia.org However, a significant challenge in this specific case is the concurrent reduction of the alkyl chloride to a hydrocarbon. Therefore, achieving chemoselectivity requires careful selection of the reducing agent and reaction conditions. Milder reducing agents or specific catalytic systems may be necessary to favor the reduction of the amide over the alkyl halide.

Functionalization and Manipulation of the Piperidine (B6355638) Ring

Direct functionalization of the piperidine ring in this compound is a complex undertaking due to the presence of multiple reactive sites. The N-acyl group deactivates the ring towards electrophilic substitution. While C-H activation strategies have been developed for piperidine rings, they often require specific directing groups and the presence of the methyl group at the 3-position introduces regioselectivity challenges. nih.govresearchgate.net

A more viable approach for modifying the piperidine ring involves starting with a pre-functionalized 3-methylpiperidine derivative before the acylation step. For instance, if a hydroxyl or amino group were present on the piperidine ring, it could be protected before acylation and then deprotected and further derivatized in the final molecule.

Alternatively, if the N-acyl group contains an alkenyl moiety, ring-closing metathesis (RCM) could be employed to construct bicyclic structures. wikipedia.orgrsc.org This would, however, necessitate starting with a different acylating agent.

Selective Alkylation or Acylation at Other Ring Positions (if accessible)

Direct selective alkylation or acylation at other positions on the 3-methylpiperidine ring of the title compound is synthetically challenging. The piperidine nitrogen is acylated, rendering it non-basic and non-nucleophilic. Therefore, further N-alkylation or N-acylation is not possible.

Alkylation or acylation at the carbon atoms of the piperidine ring would require the generation of a carbanion (organometallic intermediate) or proceed through a radical pathway. The presence of the electrophilic carbonyl group and the reactive C-Cl bond would likely be incompatible with the strongly basic or reductive conditions required for such transformations. Reactions like lithiation followed by quenching with an electrophile would likely be complicated by side reactions involving the acyl chloride moiety.

Ring Expansion or Contraction Strategies

Ring expansion and contraction strategies typically involve the formation or rearrangement of the heterocyclic ring itself. Since this compound already contains a stable, pre-formed piperidine ring, its direct participation in common ring expansion or contraction reactions is unlikely.

Methodologies for ring expansion often utilize smaller, strained rings like aziridines that rearrange to form larger rings such as piperidines. springernature.comresearchgate.net For instance, the reaction of an aziridine (B145994) with a vinyl carbene can generate an aziridinium (B1262131) ylide intermediate, which undergoes rearrangement to afford a dehydropiperidine scaffold. springernature.com Similarly, strategies involving the cleavage of N-N bonds in fused heterocyclic systems can lead to medium-sized rings. nih.gov These methods focus on the synthesis of the piperidine core, not the modification of a stable N-acylpiperidine. A hypothetical intramolecular reaction, where the chlorine is displaced by a carbanion generated on the ring, could potentially lead to a bicyclic system rather than a ring expansion.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position (due to the methyl group) means that this compound is a chiral molecule. It exists as a pair of enantiomers, (R)-1-(2-Chloropropanoyl)-3-methylpiperidine and (S)-1-(2-Chloropropanoyl)-3-methylpiperidine. If synthesized from an enantiomerically pure source of 3-methylpiperidine, this compound could serve as a valuable chiral building block. nih.gov

The primary synthetic utility would involve using the enantiopure piperidine moiety to introduce chirality into a target molecule. The 2-chloropropanoyl group serves as a reactive handle for attaching the chiral scaffold to other molecular fragments. The stereocenter at C3 could potentially influence the stereochemical outcome of reactions at the propanoyl side chain, though this directing effect would be modest due to its distance from the reactive C-Cl bond.

A more common application would be the synthesis of a target molecule where the 3-methylpiperidine unit itself is a key structural component, such as in the synthesis of certain alkaloids or pharmaceutical agents. nih.gov The enantiomerically pure compound would be carried through a synthetic sequence, with the key being the preservation of the initial stereochemistry.

Table 1: Potential Reactions Utilizing this compound as a Chiral Building Block This table is illustrative of potential, not documented, reactions.

Reaction TypeReactantPotential Chiral ProductSynthetic Utility
Nucleophilic Substitution (SN2)Chiral Amine (e.g., (R)-α-methylbenzylamine)Diastereomeric amino-amidesSynthesis of chiral ligands or complex drug intermediates.
Williamson Ether SynthesisSodium salt of a chiral alcoholDiastereomeric ether-amidesIncorporation of chiral piperidine moiety into natural product analogues.
Thioether FormationSodium salt of a chiral thiolDiastereomeric thioether-amidesDevelopment of enzyme inhibitors or molecular probes.

Incorporation into More Complex Molecular Architectures (e.g., fused heterocyclic systems, macrocycles)

The reactive α-chloro amide functionality is the key to incorporating this fragment into larger, more complex structures.

Fused Heterocyclic Systems: Intramolecular cyclization is a plausible strategy. For example, the chlorine atom could be displaced by a nucleophile that has been introduced elsewhere on the piperidine ring (a hypothetical scenario, as noted in 7.3.1) or on a substituent attached to the piperidine. A more direct approach involves a two-step sequence: first, substitution of the chlorine with a nucleophile containing another reactive group, followed by a second reaction to close a ring. For example, reacting the compound with 2-aminothiophenol (B119425) could yield an intermediate that, upon cyclization, could form a benzothiazepine-fused system.

Macrocycles: The compound could be used as one of the building blocks in macrocyclization. For example, in a peptide-like synthesis, the chloro-propanoyl group could be reacted with the N-terminus of a peptide chain, and the piperidine nitrogen (after a hypothetical deacylation-reformation sequence) could be coupled to the C-terminus. More directly, the compound could undergo nucleophilic substitution at the chlorine position with one end of a long-chain molecule, with the other end of the chain later forming a ring by reacting with another part of the molecule.

Application in Combinatorial Chemistry for the Generation of Compound Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for screening, particularly in drug discovery. uomustansiriyah.edu.iqwikipedia.org this compound is an excellent candidate for scaffold-based library generation due to the reactive C-Cl bond.

The core scaffold, 3-methylpiperidine-1-yl-propan-1-one, can be decorated with a wide variety of substituents by reacting the parent compound with a diverse set of nucleophiles. This parallel synthesis approach could generate a library of compounds with a common core but different "R" groups, allowing for the exploration of structure-activity relationships (SAR). This is analogous to synthetic routes used to create libraries of 1,2,3-triazoloamides, which also proceed from α-chloro amides. nih.gov

Table 2: Illustrative Library Generation from this compound This table represents a hypothetical combinatorial library synthesis.

ScaffoldNucleophile Class (R-Nu)Example NucleophileResulting Side Chain (-R)Potential Application
1-(propanoyl)-3-methylpiperidinePrimary Amines (R-NH2)Aniline-NHPhScreening for CNS activity
1-(propanoyl)-3-methylpiperidineSecondary Amines (R2NH)Morpholine (B109124)-N(CH2CH2)2OScreening for receptor binding
1-(propanoyl)-3-methylpiperidineThiols (R-SH)Thiophenol-SPhScreening for enzyme inhibition
1-(propanoyl)-3-methylpiperidineAlcohols (R-OH)Phenol (as sodium phenoxide)-OPhGeneral biological screening
1-(propanoyl)-3-methylpiperidineAzides (N3-)Sodium Azide-N3Intermediate for triazole synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloropropanoyl)-3-methylpiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation of 3-methylpiperidine with 2-chloropropanoyl chloride. Key parameters include:

  • Base selection : Use of K₂CO₃ or NaOH to deprotonate the piperidine nitrogen, enhancing nucleophilicity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction kinetics by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-acylation .
  • Work-up : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product with >80% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C3, chloropropanoyl at N1) and rule out regioisomers .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.08 for C₉H₁₅ClNO⁺) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally analogous piperidine derivatives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model the electrophilicity of the chloropropanoyl group to predict sites prone to nucleophilic attack (e.g., carbonyl carbon vs. chlorinated carbon) .
  • Transition state analysis : Simulate reaction pathways (e.g., SN2 displacement of chloride) to identify energy barriers and optimize catalysts .
  • Solvent effects : Use COSMO-RS models to predict solvation energies and solvent-dependent reaction rates .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., methyl group position, chloropropanoyl chain length) and correlate with bioactivity data .
  • Target validation : Use molecular docking to assess binding affinity to proposed targets (e.g., GPCRs or enzymes) and validate via competitive binding assays .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent residues in bioassays affecting activity) .

Q. What experimental designs mitigate stereochemical uncertainties in this compound synthesis?

  • Methodological Answer :

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess stereochemical purity .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra from DFT-optimized structures .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to enforce enantioselectivity .

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